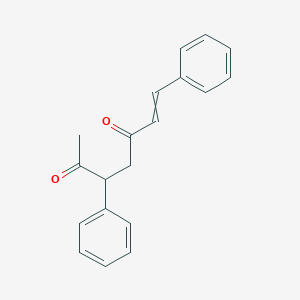

3,7-Diphenylhept-6-ene-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62619-67-4 |

|---|---|

Molecular Formula |

C19H18O2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3,7-diphenylhept-6-ene-2,5-dione |

InChI |

InChI=1S/C19H18O2/c1-15(20)19(17-10-6-3-7-11-17)14-18(21)13-12-16-8-4-2-5-9-16/h2-13,19H,14H2,1H3 |

InChI Key |

QPECTRXBDPNQHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Diphenylhept 6 Ene 2,5 Dione and Analogous Diketones

Established Synthetic Pathways for 1,4-Diketones

1,4-Diketones are crucial synthetic intermediates for the preparation of various carbocyclic and heterocyclic compounds, including cyclopentenones, furans, and pyrroles. ulb.ac.be Their synthesis has been approached through several robust methodologies.

Conjugate Addition Strategies for 1,4-Diketone Construction

Conjugate addition, or Michael addition, stands as a prominent method for the formation of 1,4-dicarbonyl compounds. ulb.ac.bemakingmolecules.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. makingmolecules.comlibretexts.org The electrophilic nature of the β-carbon in the unsaturated system makes it susceptible to attack by a nucleophile, leading to the formation of a new carbon-carbon bond and the desired 1,4-dicarbonyl framework. makingmolecules.com

The choice of nucleophile is critical and can range from organometallic reagents to enolates. For instance, the conjugate addition of organozinc reagents to enones in the presence of a palladium catalyst and carbon monoxide can yield 1,4-diketones in good yields. organic-chemistry.org Similarly, the addition of primary nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction to convert the nitro group to a carbonyl, provides another route to γ-diketones. organic-chemistry.org The use of resonance-stabilized nucleophiles, such as those derived from β-ketoesters, is also common, leading to reversible 1,4-addition under thermodynamic control. makingmolecules.com

The competition between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition is a key consideration. makingmolecules.comlibretexts.org The nature of the nucleophile and the substrate often dictates the regioselectivity of the reaction. makingmolecules.com

Electrochemical Oxidative Decarboxylation Approaches to 1,4-Diketones

A noteworthy and modern approach to synthesizing 1,4-diketones involves the electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives. ulb.ac.benih.gov This method offers a clean and efficient pathway, often providing good to excellent yields of diketones and ketoesters. nih.gov The process is characterized by its mild reaction conditions, high functional group tolerance, and scalability, making it an attractive alternative to traditional methods. ulb.ac.be

In a typical procedure, a disubstituted malonic acid is subjected to electrolysis, leading to the formation of an acyl radical intermediate through decarboxylation. This radical can then undergo further reactions to yield the target 1,4-dicarbonyl compound. ulb.ac.be This electrochemical strategy has been successfully applied to the total synthesis of natural products like cis-jasmone, demonstrating its utility in complex molecule synthesis. ulb.ac.benih.gov

Approaches for α,β-Unsaturated Diketones

α,β-Unsaturated diketones, also known as enones, are another important class of dicarbonyl compounds. Their synthesis often relies on condensation reactions that form a new carbon-carbon double bond conjugated to a carbonyl group.

Condensation Reactions for Enone Formation (e.g., Claisen–Schmidt Condensation variants)

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgpearson.com This reaction involves the cross-aldol condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). wikipedia.org

The mechanism involves the formation of an enolate from the enolizable carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable partner. pearson.comgeeksforgeeks.org The resulting β-hydroxycarbonyl intermediate readily undergoes dehydration to form the stable, conjugated enone. pearson.com The irreversibility of this dehydration step drives the reaction to completion. pearson.com A well-known example of this reaction is the synthesis of dibenzylideneacetone. wikipedia.org Variations of the Claisen-Schmidt condensation, including crossed Claisen condensations, allow for the synthesis of a diverse range of enones by reacting two different carbonyl compounds. geeksforgeeks.orgfiveable.me

Specific Synthetic Routes to Diphenylheptanoid Diketones

Diarylheptanoids are a class of natural products characterized by a seven-carbon chain connecting two aromatic rings. researchgate.netnih.gov The synthesis of diketone derivatives within this structural framework requires specific strategies to elaborate the diarylheptanoid skeleton.

Strategies for Diarylheptanoid Framework Elaboration

The synthesis of diarylheptanoids often involves the condensation of a suitable precursor, such as dihydroferuloylacetone, with various benzaldehydes. researchgate.net This approach, utilizing a Pabon-like method, has been shown to produce dihydrocurcumins and other 1,7-diarylheptanoids in high yields. researchgate.net

Another strategy involves the coupling of two cinnamate (B1238496) units with a malonate derivative via acetyl CoA in biosynthetic pathways, leading to the formation of the 1,7-diphenylheptanoid backbone, as seen in curcumin (B1669340). mdpi.com Synthetic approaches can mimic this by employing dicarbanion chemistry. For example, the dicarbanion generated from methyl acetoacetate (B1235776) can be sequentially alkylated with two different aryl-containing electrophiles to construct the diarylheptanoid chain. mdpi.com Subsequent deprotection and decarboxylation steps can then yield the desired linear diarylheptanoid. mdpi.com These strategies provide a flexible and efficient means to access a variety of substituted diarylheptanoid diketones for further investigation.

Silica-Catalyzed One-Pot Synthesis of Related Curcumin Analogs

The synthesis of curcumin and its analogues, which share structural similarities with 3,7-Diphenylhept-6-ene-2,5-dione, can be achieved through efficient one-pot methodologies. A notable approach involves the use of mesoporous silica (B1680970) nanoparticles (MSNs) as a scaffold or catalyst. In one such method, curcumin-embedded MSNs were synthesized in a one-pot co-condensation process. nih.gov This technique utilizes a triblock copolymer (Pluronic F127) and a fluorocarbon surfactant (FC-4) to direct the formation of the silica structure, with the curcumin species being assembled within the micelles of the nonionic surfactant. nih.gov The silica source, tetraethyl orthosilicate (B98303) (TEOS), is then added to form the nanoparticle structure, effectively encapsulating the curcumin. nih.gov This method highlights the convenience of silica-based materials for encapsulating hydrophobic drugs like curcumin and its analogues. nih.gov

Another related green chemistry approach for synthesizing curcumin analogues involves a solvent-free, one-pot reaction using Vitamin B1 (thiamine hydrochloride) and calcium oxide as catalysts. ijres.org In this procedure, an aromatic aldehyde is reacted with acetylacetone (B45752) in the presence of the catalysts by pestling them together in a mortar at room temperature. ijres.org This method avoids the use of hazardous solvents and complex work-ups, offering an environmentally benign route to curcuminoids. ijres.org The study found that while various substituted benzaldehydes were effective, the yields for hydroxyl-containing analogues like curcumin were lower, potentially due to their increased water solubility leading to losses during workup. ijres.org

Microwave-Assisted Synthetic Protocols for Analogous Diketones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. nih.gov This technology has been successfully applied to the synthesis of 1,3-diketones and their derivatives.

For instance, the synthesis of 1-(1-hydroxynaphthalen-2-yl)-3-phenyl-propane-1,3-dione was achieved in a quantitative 91% yield by reacting α-naphthol and ethyl benzoylacetate under microwave irradiation in the presence of zinc chloride. nih.gov This represents a significant improvement over conventional heating methods. Microwave irradiation has also been employed for the synthesis of 1,2-diketones from α-hydroxyketones using various oxidants. rsc.orgresearchgate.net

Furthermore, microwave-assisted, catalyst-free, one-pot, three-component reactions have been developed to synthesize complex heterocyclic systems derived from 1,3-diketones. nih.gov In one example, formyl-quinoline derivatives, a primary heterocyclic amine, and a cyclic 1,3-diketone were reacted in DMF at 150°C for just 8 minutes to produce dihydropyrido[2,3-d]pyrimidines in good yields (68–82%). nih.gov The reaction proceeds through a sequence of aldol (B89426) condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group. nih.gov These protocols demonstrate the versatility and efficiency of microwave assistance in the synthesis of diketones and their subsequent conversion into more complex molecular architectures.

General Diketone Synthesis Methodologies with Potential Applicability

Beyond specific protocols for curcumin analogues, general and widely applicable methods for synthesizing diketones are crucial for constructing molecules like this compound.

Claisen Condensation and its Variants for β-Diketones

The Claisen condensation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, providing a direct route to β-keto esters or β-diketones. geeksforgeeks.orgnih.gov The reaction involves the condensation of two ester molecules or an ester with another carbonyl compound, such as a ketone, in the presence of a strong base. geeksforgeeks.orglibretexts.org The mechanism proceeds through the formation of an enolate ion from one of the reactants, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. geeksforgeeks.org

There are several variations of this reaction:

Classic Claisen Condensation: A self-condensation between two identical molecules of an enolizable ester. geeksforgeeks.org

Crossed Claisen Condensation: A reaction between two different esters. To avoid a mixture of products, this is most effective when one of the esters has no α-hydrogens, forcing it to act as the electrophilic acceptor. libretexts.org

Claisen-like Condensation (between a ketone and an ester): This is particularly relevant for synthesizing β-diketones. libretexts.org The ketone's α-hydrogens are generally more acidic than those of an ester, allowing for preferential enolate formation from the ketone, which then attacks the ester. libretexts.org

Dieckmann Condensation: An intramolecular version where a molecule containing two ester groups reacts to form a cyclic β-keto ester. geeksforgeeks.org

These methods are broadly applicable and have been used to synthesize a wide array of β-diketones, including complex structures like diferrocenyl β-diketones and 2-thienyl diketones. nih.gov

Acylation and Alkylation Strategies in Diketone Synthesis

Acylation and alkylation reactions are fundamental C-C bond-forming processes that can be strategically employed in diketone synthesis.

Friedel-Crafts Acylation is a classic method for introducing an acyl group (R-C=O) onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction typically uses an acid chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The reaction proceeds via the formation of an acylium ion electrophile. libretexts.org To construct a molecule like this compound, one could envision a Friedel-Crafts acylation to attach the phenyl-containing acyl groups to a suitable backbone. A key advantage of acylation over alkylation is that the acylium ion does not undergo rearrangement. chemistrysteps.com The resulting ketone can then be further functionalized.

Alkylation of ketone enolates is another powerful tool. Once a monoketone is formed, it can be converted into its enolate and reacted with an alkyl halide to add a carbon chain. For diketone synthesis, this can involve the alkylation of a β-keto ester or a similar precursor, followed by further transformations. Asymmetric allylic alkylation (AAA) is a more advanced, stereoselective method for creating enantioenriched products. researchgate.net These strategies, often used in combination, provide a versatile toolbox for assembling complex diketone structures.

Oxidative Routes to Diketones

Oxidative methods provide an alternative pathway to diketones, often starting from alkenes, alkynes, or alcohols.

A novel and practical method for synthesizing α-diketones involves the ruthenium-catalyzed oxidation of alkenes. organic-chemistry.orgnih.gov This protocol is noteworthy for its mild reaction conditions, operating at room temperature, and its high tolerance for various functional groups. acs.org The reaction uses tert-butyl hydroperoxide (TBHP) as the oxidant and does not require an additional ligand. organic-chemistry.orgacs.org

The optimized catalytic system consists of [Ru(cymene)Cl₂]₂, Bu₄NI, and TBHP in a toluene/MeCN/H₂O solvent mixture. organic-chemistry.org A proposed mechanism suggests the formation of a cis-dioxoruthenium intermediate, which undergoes a [3+2] cycloaddition with the alkene. acs.org Subsequent steps involving β-hydrogen elimination and further oxidation yield the final α-diketone product. acs.org This method avoids stoichiometric heavy metal oxidants, making it an environmentally more benign approach for accessing α-diketones. organic-chemistry.org

Wacker-Type Oxidation of Alkynes

The Wacker oxidation is a well-established industrial process for the oxidation of alkenes to ketones. libretexts.org An extension of this methodology to alkynes provides an efficient route to α-diketones (1,2-diketones). zhaojgroup.comacs.orgnih.gov This transformation is typically catalyzed by a palladium(II) salt, often in conjunction with a copper(II) co-catalyst, using molecular oxygen as the terminal oxidant under mild conditions. zhaojgroup.comorganic-chemistry.org

A novel Wacker-type oxidation of various alkynes, including diaryl, arylalkyl, and dialkyl alkynes, has been developed using a PdBr₂/CuBr₂ catalytic system in a dioxane/water solvent mixture under an oxygen atmosphere. organic-chemistry.org This method offers a clean and efficient protocol, avoiding the harsh conditions, narrow substrate scope, and low yields associated with some traditional alkyne oxidation methods. zhaojgroup.comorganic-chemistry.org Mechanistic studies indicate that both oxygen atoms incorporated into the diketone product originate from water, not from molecular oxygen. organic-chemistry.org The presence of the copper co-catalyst is critical for achieving high yields. organic-chemistry.org

This approach provides a significant advantage over classic alkyne oxidation procedures by operating under neutral conditions and without the need for strong oxidants. zhaojgroup.comorganic-chemistry.org

Table 1: Wacker-Type Oxidation of Various Alkynes to 1,2-Diketones

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,2-Diphenylethyne | PdBr₂/CuBr₂ | Dioxane/H₂O | 100 | 97 |

| 1-Phenyl-1-propyne | PdBr₂/CuBr₂ | Dioxane/H₂O | 80 | 85 |

| 1-Phenyl-1-hexyne | PdBr₂/CuBr₂ | Dioxane/H₂O | 80 | 82 |

Aerobic Oxidation of Deoxybenzoins

The aerobic oxidation of α-methylene ketones, such as deoxybenzoins (α-aryl ketones), presents a direct pathway to α-diketones (benzils). This approach is environmentally benign as it can utilize air as the sole oxidant. organic-chemistry.org An efficient method employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the aerobic oxidation of deoxybenzoins to their corresponding benzils in excellent yields. organic-chemistry.org The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org

Copper-catalyzed systems have also proven effective for the aerobic oxidation of deoxybenzoins to benzils. researchgate.netresearchgate.net These methods often feature low catalyst loading, broad substrate scope, and high tolerance for various functional groups. researchgate.net Furthermore, the direct oxidation of the C-H bond adjacent to the carbonyl group can be extended to one-pot syntheses of valuable heterocyclic compounds like quinoxalines by trapping the in situ-generated diketone with a diamine. organic-chemistry.org

While direct oxidation of deoxybenzoin (B349326) yields 1,2-diketones, the principles of aerobic C-H oxidation are relevant to the synthesis of other diketone analogs. For instance, catalytic oxidation of benzylic C-H bonds using oxidants like tert-butyl hydroperoxide (TBHP) can produce carbonyl compounds in good yields. researchgate.net

Nitroxyl-Radical-Catalyzed Oxidation of Silyl (B83357) Enol Ethers

The oxidation of silyl enol ethers offers a valuable route to diketones under mild, metal-free conditions. A notable method involves a nitroxyl (B88944) radical-catalyzed oxidation using a co-oxidant. thieme-connect.comorganic-chemistry.orgelsevierpure.com Specifically, stable nitroxyl radicals such as 2-azaadamantane-N-oxyl (AZADO) and its derivatives, in combination with a stoichiometric oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP·6H₂O), can efficiently convert silyl enol ethers into α-diketones. organic-chemistry.orgthieme-connect.com

The reaction proceeds at room temperature and is advantageous for its simple operation and environmentally friendly conditions, avoiding the use of toxic heavy metals. organic-chemistry.orgthieme-connect.com Mechanistic studies suggest the reaction pathway involves the formation of an α-aminooxy ketone intermediate, which is subsequently oxidized to the diketone, regenerating the nitroxyl radical to complete the catalytic cycle. organic-chemistry.orgthieme-connect.com The choice of a less hindered nitroxyl radical, such as Nor-AZADO, has been shown to improve yields by facilitating productive interactions with reaction intermediates. organic-chemistry.org

While this method is primarily for α-diketones, radical-based strategies involving silyl enol ethers can also be adapted for the synthesis of γ-diketones (1,4-diketones). Visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyl compounds, catalyzed by an inexpensive organic dye, provides a direct route to 1,4-dicarbonyls. organic-chemistry.org More advanced iron-catalyzed methods can achieve dicarbofunctionalization of silyl enol ethers to build complex carbonyl compounds. nih.gov

Table 2: Nitroxyl-Radical-Catalyzed Oxidation of Silyl Enol Ethers

| Silyl Enol Ether Substrate | Catalyst | Co-oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-1-(trimethylsiloxy)ethene | Nor-AZADO/LiBF₄ | MMPP·6H₂O | CH₂Cl₂ | 89 |

| 1-Cyclohexenyl trimethylsilyl (B98337) ether | Nor-AZADO/LiBF₄ | MMPP·6H₂O | CH₂Cl₂ | 85 |

Copper-Catalyzed Decarboxylative Coupling Reactions

Copper-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for carbon-carbon bond formation. organic-chemistry.orgnih.govdigitellinc.com A particularly relevant application is the synthesis of γ-diketones and their derivatives. A novel copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids with ketones has been developed. acs.org This reaction proceeds via a direct C(sp³)–H bond functionalization to construct a new C-C bond and a C=O double bond simultaneously. acs.org

This transformation is characterized by its broad functional group compatibility and the use of readily available starting materials, offering a general and efficient approach to γ-diketones. acs.org The proposed mechanism involves the reaction of the alkynyl carboxylic acid with the copper catalyst, followed by decarboxylation and subsequent reaction with the ketone.

Low-Temperature Ozonolysis of Alkynes

The reaction is typically carried out by bubbling ozone through a solution of the alkyne at low temperatures (e.g., -78 °C), followed by a reductive workup. organic-chemistry.orgmasterorganicchemistry.com Quenching the reaction with a reagent like triphenylphosphine (B44618) yields the desired α-diketone. organic-chemistry.org This method is valued for its mild conditions and flexibility, making it a useful tool in the synthesis of natural products. organic-chemistry.org

Decarboxylative Coupling Reactions for Diketone Formation

Decarboxylative coupling reactions represent a modern and highly effective strategy for forming C-C bonds, providing an alternative to traditional methods that often require pre-functionalized organometallic reagents. researchgate.netorganic-chemistry.org These reactions utilize carboxylic acids, which are abundant and stable starting materials.

For the synthesis of 1,4-diketones, which are structurally analogous to this compound, several decarboxylative strategies have been developed. An iridium-photoredox-catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to Michael acceptors like α,β-unsaturated ketones is a notable example. organic-chemistry.org This reaction proceeds at room temperature and leverages the easy generation of acyl anions from the carboxylic acid precursors via photoredox-catalyzed radical decarboxylation. organic-chemistry.org

Other C-C coupling strategies for 1,4-diketone synthesis include the Stetter reaction, palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides, and the oxidative addition of indium reagents to enones followed by coupling with acid chlorides. nih.govorganic-chemistry.org These methods highlight the versatility of coupling reactions in assembling the 1,4-dicarbonyl motif. nih.govresearchgate.netorganic-chemistry.org

Strategies for the Preparation of Halogenated and Substituted Diketones

The synthesis of halogenated and substituted diketones can be achieved either by using halogenated/substituted starting materials in established synthetic routes or by direct functionalization of a pre-formed diketone. Many of the modern synthetic methodologies for diketones exhibit good tolerance for a wide range of functional groups, including halogens.

For example, the Wacker-type oxidation of alkynes is compatible with substrates bearing halide, nitro, and ester groups, allowing for the direct synthesis of substituted α-diketones. organic-chemistry.org Similarly, copper-catalyzed decarboxylative coupling reactions show good functional group compatibility, enabling the synthesis of complex diynes with halide substituents. organic-chemistry.org

For γ-diketones, photocatalyzed reactions of silyl enol ethers with α-bromocarbonyl compounds provide a direct route to 1,4-dicarbonyls, where the halogen is part of the starting material. organic-chemistry.org The Stetter reaction is another powerful tool for creating substituted 1,4-diketones, as it allows for the use of a wide variety of substituted aldehydes as starting materials. nih.govacs.org This method has been used to synthesize novel arenoxy-substituted 1,4-diketones with good yields. nih.govacs.org

Furthermore, three-component reactions can be employed to generate diverse 1,4-diketone scaffolds. For instance, the reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles (including those with substituents) under aqueous, catalyst-free conditions provides a straightforward synthesis of substituted 1,4-diketones. rsc.org For the synthesis of specifically functionalized diketones, such as γ-sulfur-substituted ketones, cocatalytic systems like Rh(II)/Sc(III) have been developed for three-component reactions of diazo compounds, thiophenols, and enones. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Diphenylethyne |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 1-Cyclohexenyl trimethylsilyl ether |

| 1-Phenyl-1-(trimethylsiloxy)ethene |

| 1-Phenyl-1-hexyne |

| 1-Phenyl-1-propyne |

| 2-Azaadamantane-N-oxyl (AZADO) |

| 2-Oxo-2-(hetero)arylacetic acid |

| 2-(Trimethylsiloxy)prop-1-ene |

| This compound |

| 5-Decyne |

| Autoinducer-2 (AI-2) |

| Benzil |

| Deoxybenzoin |

| Magnesium monoperoxyphthalate hexahydrate (MMPP·6H₂O) |

| N,N-dimethylformamide (DMF) |

| Nor-AZADO |

| Quinoxaline |

| tert-Butyl hydroperoxide (TBHP) |

Utilization of Ketene (B1206846) S,S- and N,S-Acetals in Diketone Synthesis

The synthesis of 1,5-dicarbonyl compounds, such as this compound, can be approached through various synthetic strategies. One such avenue involves the use of versatile building blocks known as ketene S,S- and N,S-acetals. These reagents, characterized by their unique electronic properties, offer a platform for carbon-carbon bond formation and subsequent functional group manipulation to yield complex molecular architectures.

Ketene S,S-acetals (dithioacetals) and N,S-acetals are push-pull alkenes, bearing both electron-donating and electron-withdrawing groups at the termini of the C=C double bond. acs.org This structural feature renders them valuable intermediates in organic synthesis. acs.org While direct synthesis of this compound using these acetals is not extensively documented, a plausible synthetic route can be devised based on their known reactivity patterns. This involves the reaction of an appropriate α-oxo ketene acetal (B89532) with an organometallic reagent, such as a Grignard reagent, followed by hydrolysis of the resulting intermediate.

A general proposed pathway commences with an α-oxo ketene S,S- or N,S-acetal, which can undergo nucleophilic attack by a Grignard reagent. For the synthesis of a diphenylheptene dione (B5365651) structure, a Grignard reagent containing a phenyl group, such as phenylmagnesium bromide, would be a suitable nucleophile. The reaction would likely target the carbonyl carbon of the α-oxo ketene acetal, leading to the formation of a tertiary alcohol intermediate. Subsequent hydrolysis of the ketene acetal functionality under acidic conditions would then yield the desired diketone.

The hydrolysis of α-oxo ketene N,S-acetals has been shown to be a viable method for the synthesis of β-keto thioesters and β-keto amides. beilstein-journals.orgnih.gov In an aqueous medium, the selective hydrolysis can be directed towards either product by controlling the pH. For instance, in the presence of dodecylbenzenesulfonic acid (DBSA) in refluxing water, α-oxo ketene N,S-acetals are efficiently converted to β-keto thioesters. nih.gov Conversely, treatment with sodium hydroxide leads to the formation of β-keto amides. beilstein-journals.orgnih.gov This demonstrates the lability of the ketene acetal moiety and its potential for conversion to a carbonyl group.

Furthermore, the reaction of α-oxo ketene cyclic dithioacetals with Grignard reagents has been reported to yield carbinol products. jlu.edu.cn These carbinols can then undergo further transformations, highlighting the feasibility of combining Grignard reactions with ketene acetal chemistry. jlu.edu.cn

While a direct, one-pot synthesis of this compound from ketene acetals and Grignard reagents remains to be explicitly detailed in the literature, the collective evidence suggests a strong potential for this methodology. The key steps would involve the careful selection of starting materials and the optimization of reaction conditions to favor the formation of the diketone over other potential products.

The following tables illustrate the types of products that have been successfully synthesized from reactions involving ketene S,S- and N,S-acetals, providing a basis for the development of a synthetic route to analogous diketones.

Table 1: Products from Hydrolysis of α-Oxo Ketene N,S-Acetals

| Starting Material (α-Oxo Ketene N,S-Acetal) | Reagent | Product | Reference |

| (E)-3-(ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one | Dodecylbenzenesulfonic acid, H₂O, reflux | S-ethyl 3-oxo-3-phenylpropanethioate | nih.gov |

| (E)-3-(ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one | NaOH, H₂O, reflux | 3-Oxo-N,3-diphenylpropanamide | nih.gov |

Table 2: Products from Reaction of α-Oxo Ketene Cyclic Dithioacetals with a Grignard Reagent

| Starting Material (α-Oxo Ketene Cyclic Dithioacetal) | Grignard Reagent | Intermediate Product | Reference |

| β,β-1,3-Propylene-dithio-α,β-unsaturated arylketones | Methallyl Grignard reagent | Carbinols | jlu.edu.cn |

The data presented in these tables underscore the versatility of ketene S,S- and N,S-acetals as synthetic intermediates. Although a specific protocol for this compound is not available, the established reactivity of these compounds provides a solid foundation for designing a viable synthetic approach.

Reaction Mechanisms and Transformational Chemistry of 3,7 Diphenylhept 6 Ene 2,5 Dione and Diketone Analogs

Reactivity of the 1,4-Diketone Moiety

The 1,4-diketone functionality is a versatile precursor in organic synthesis, primarily due to the reactivity of the carbonyl groups and the intervening methylene (B1212753) carbons. The acidic nature of the α-hydrogens allows for easy enolization, which is often the initial step in many of its characteristic reactions.

One of the most significant reactions of 1,4-diketones is their cyclization to form five-membered heterocycles, a transformation known as the Paal-Knorr synthesis. wikipedia.orgdbpedia.org This reaction can yield furans, pyrroles, and thiophenes, depending on the reagents used. wikipedia.orgdbpedia.org The synthesis of furans is typically achieved through acid-catalyzed dehydration. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, leading to a hemiacetal intermediate that then dehydrates to the furan (B31954) ring. wikipedia.org

For the synthesis of pyrroles, a primary amine or ammonia (B1221849) is introduced, which condenses with the dicarbonyl compound. alfa-chemistry.comorganic-chemistry.org This reaction can be catalyzed by weak acids, but strongly acidic conditions (pH < 3) may favor furan formation. organic-chemistry.org The synthesis of thiophenes requires a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org

Beyond heterocycle formation, 1,4-diketones can undergo intramolecular aldol (B89426) reactions, leading to the formation of cyclopentenone derivatives. researchgate.netncert.nic.in This transformation is typically base-catalyzed and involves the formation of an enolate which then attacks the second carbonyl group.

Transformations Involving the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in 3,7-Diphenylhept-6-ene-2,5-dione introduces additional reaction pathways. This system is characterized by its conjugated π-system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition, famously known as the Michael addition. wikipedia.org A wide range of nucleophiles, including enolates, amines, and organometallic reagents, can add to the β-position.

The reactivity of α,β-unsaturated ketones is also influenced by the substituents. copernicus.org The phenyl group at the β-position of the double bond in the target molecule would be expected to influence the stereoselectivity of addition reactions.

Furthermore, the carbonyl group of the α,β-unsaturated system can still undergo typical carbonyl reactions, such as reduction and addition of organometallic reagents. However, the choice of reagents is crucial to achieve selectivity between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition). For instance, Grignard reagents often give a mixture of both addition products, while Gilman reagents (organocuprates) are known to favor 1,4-addition.

Recent research has also explored metal-free hydrosulfonylation of α,β-unsaturated ketones to synthesize γ-keto sulfones, highlighting the ongoing development of new transformations for this functional group. rsc.org

Cyclization Reactions and Heterocycle Formation from Diketones

The dione (B5365651) functionality is a cornerstone for the synthesis of a diverse array of heterocyclic compounds. The specific arrangement of the carbonyl groups dictates the type of heterocycle that can be formed.

Synthesis of Pyrazoles, Isoxazoles, and Triazoles via Diketone Intermediates

Pyrazoles: 1,3-Diketones are the classical precursors for pyrazole (B372694) synthesis through condensation with hydrazine (B178648) or its derivatives. youtube.comslideshare.netyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by initial formation of a hydrazone followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.comyoutube.com While the target molecule is a 1,4-diketone, it is important to note the distinction in starting materials for this specific heterocycle.

Isoxazoles: Isoxazoles can also be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine (B1172632). nih.govrsc.org This is known as the Claisen isoxazole (B147169) synthesis. However, this method can sometimes lead to a mixture of regioisomers. nih.gov An alternative strategy involves the use of isoxazole intermediates themselves to synthesize 1,4-diketones. acs.org There are also methods for synthesizing isoxazoles from the 1,4-dianions of oximes. acs.org

Triazoles: The synthesis of 1,2,3-triazoles often involves the use of azides. One approach is a three-component reaction of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN3), and a 1,3-diketone, catalyzed by silver sulfate. frontiersin.orgnih.gov Another strategy for creating 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of primary amines with 1,3-dicarbonyl compounds and an azide source. nih.gov More complex, multi-component reactions can also yield highly substituted triazoles. mdpi.com

Quinoxaline Derivatives from 1,2-Diketones

Quinoxalines are an important class of nitrogen-containing heterocycles. Their synthesis is classically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.orgchim.it This reaction is often catalyzed by acids and can be carried out under various conditions, including at room temperature with specific catalysts. nih.govresearchgate.net It is important to emphasize that this synthesis requires a 1,2-diketone, which is structurally different from the 1,4-diketone moiety in this compound. However, oxidative or rearrangement reactions could potentially transform a 1,4-diketone into a suitable precursor. A variety of catalysts, including nickel-based systems and bio-inspired ortho-quinone catalysts, have been developed to facilitate this transformation. organic-chemistry.org

Spiro Compound Formation Involving Dione Systems

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized using diones as starting materials. wikipedia.org A common method involves the reaction of a cyclic ketone with a diol to form a spirocyclic acetal (B89532). wikipedia.org More complex spiro systems can be formed through multi-component reactions. For example, the three-component reaction of an arylamine, isatin (B1672199) (a dione-containing molecule), and cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones has also been reported from the condensation of an aminocarboxamide and isatin. nih.gov Iron-catalyzed ring contraction of cyclic β-diketones can lead to the formation of spiro[4.4]nonane and spiro[4.5]decane systems. acs.org The synthesis of the strained 1,4-dioxaspiro[2.2]pentane ring system has been utilized in the synthesis of complex molecules like betamethasone. nih.gov

Annulations Leading to Furan and Pyrrole (B145914) Derivatives

As previously mentioned in section 3.1, the Paal-Knorr synthesis is the most direct and widely used method for the annulation of 1,4-diketones to form furan and pyrrole derivatives. wikipedia.orgdbpedia.org

Furan Synthesis: The acid-catalyzed dehydration of 1,4-diketones is a robust method for preparing substituted furans. alfa-chemistry.comorganic-chemistry.org The mechanism is well-understood and involves an enol or hemiketal intermediate. rsc.orgrsc.org Various dehydrating agents can be employed, including protic acids, Lewis acids, and agents like phosphorus pentoxide. alfa-chemistry.com

Table 1: Conditions for Paal-Knorr Furan Synthesis

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | DMSO | 150 °C | 95% | acs.org |

| p-Toluene sulfonic acid | Benzene | Reflux | Not specified | wikipedia.org |

| Aqueous sulfuric acid | Water | Not specified | Not specified | alfa-chemistry.com |

| Titanium tetrachloride | Not specified | Not specified | Not specified | researchgate.net |

Pyrrole Synthesis: The reaction of 1,4-diketones with ammonia or primary amines yields pyrroles. alfa-chemistry.comrgmcet.edu.in This reaction is versatile with respect to the amine component. alfa-chemistry.com The conditions are generally mild, often involving heating in the presence of a weak acid. organic-chemistry.org

Table 2: Conditions for Paal-Knorr Pyrrole Synthesis

| Amine Source | Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ammonium acetate | Camphor sulfonic acid | Methanol | Heat | wikipedia.org |

| Primary amine | Acetic acid | Not specified | Not specified | organic-chemistry.org |

| Ammonia | Not specified | Not specified | Not specified | alfa-chemistry.com |

Recent advancements have also focused on the development of new methods for synthesizing 1,4-diketones, which in turn expands the scope of the Paal-Knorr synthesis for accessing a wider variety of substituted furans and pyrroles. acs.orgresearchgate.netnih.govnih.gov

Formation of Pyridine (B92270) Derivatives

The synthesis of pyridine rings from 1,4-dicarbonyl compounds, such as this compound, is a known transformation that shares mechanistic features with the Paal-Knorr synthesis of furans and pyrroles. researchgate.netwikipedia.org The general approach involves the condensation of the diketone with an ammonia source, which provides the nitrogen atom for the heterocyclic ring.

The reaction typically proceeds by the nucleophilic attack of ammonia or a primary amine on one of the carbonyl groups of the diketone to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs when the nitrogen attacks the second carbonyl group. This is followed by dehydration steps to yield a dihydropyridine (B1217469) intermediate. The final and often crucial step is the aromatization of the dihydropyridine to the stable pyridine ring system. This oxidation can occur in the presence of air or may require the addition of a specific oxidizing agent. libretexts.org

While the Paal-Knorr synthesis is most commonly associated with five-membered heterocycles, its principles are extended to the formation of pyridines from the related 1,5-dicarbonyl compounds, which can be conceptually derived from 1,4-diketones. The reaction conditions can be tuned, often employing acid catalysis to facilitate the condensation and cyclization steps. alfa-chemistry.comrgmcet.edu.in Various Brønsted and Lewis acids have been shown to promote the reaction. rgmcet.edu.in

Advanced Mechanistic Investigations of Diketone Reactions

Enolization and Tautomerism Studies in Diketone Systems

Diketones, including this compound, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental process that significantly influences the reactivity of the dicarbonyl compound. organic-chemistry.orgfiveable.me The equilibrium position is dictated by several factors, including the structure of the diketone, the solvent, and temperature. youtube.com

In the case of this compound, several enol forms are possible, arising from the deprotonation of the α-carbons adjacent to the two carbonyl groups. The stability of the resulting enol is a key determinant of its prevalence at equilibrium. For 1,3-diketones, the enol form is often significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. libretexts.orgyoutube.com For a 1,4-diketone like the title compound, the potential for intramolecular hydrogen bonding is less direct, but enolization is still a critical aspect of its chemistry. The enol form is a key intermediate in reactions such as the Paal-Knorr synthesis, where it acts as the nucleophile in the cyclization step. wikipedia.org

The mechanisms of tautomerization can be catalyzed by either acid or base. organic-chemistry.org

Acid-catalyzed enolization: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a base (e.g., solvent) to form the enol. organic-chemistry.org

Base-catalyzed enolization: Involves the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. organic-chemistry.org

Studies on analogous diketone systems have shown that the enol content can be significant, especially in non-polar solvents where intramolecular interactions are more favorable. In some cases, the enol form can be the dominant species. mdpi.com For instance, some β-diketones have been observed to exist entirely in their enol form in certain conditions due to strong intramolecular hydrogen bonding and resonance stabilization. mdpi.com While this compound is a γ-diketone, the presence of the double bond between carbons 6 and 7 introduces extended conjugation in one of its potential enol forms, which could enhance its stability.

Table 1: Factors Influencing Keto-Enol Equilibrium in Diketones

| Factor | Influence on Equilibrium | Rationale |

| Structure | Increased enol content with conjugation and intramolecular H-bonding. | Resonance and hydrogen bonding stabilize the enol form relative to the keto form. libretexts.org |

| Solvent Polarity | Increased keto content in polar, protic solvents. | Polar solvents can stabilize the carbonyl groups of the keto form and disrupt intramolecular hydrogen bonds in the enol. researchgate.net |

| Temperature | Varies; can shift equilibrium depending on the thermodynamics of the system. | The effect is system-dependent, influencing the relative free energies of the tautomers. youtube.com |

| pH (Catalysis) | Acid or base catalysis speeds up the rate of interconversion. | Catalysts provide lower energy pathways for proton transfer but do not change the equilibrium position. organic-chemistry.org |

Rearrangement Reactions (e.g., Cope Rearrangements in related systems)

The structure of this compound, particularly after enolization, presents the possibility for sigmatropic rearrangements. The Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While the diketone itself is not a 1,5-diene, its enol tautomer can be. Enolization involving the C4 proton would generate a hydroxyl-substituted 1,5-diene system, making it a substrate for an oxy-Cope rearrangement.

The oxy-Cope rearrangement is a powerful synthetic transformation where a 1,5-dien-3-ol rearranges upon heating to form an enol, which then tautomerizes to a δ,ε-unsaturated carbonyl compound. organic-chemistry.org A significant rate acceleration (10¹⁰ to 10¹⁷-fold) is observed in the anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide before rearrangement. organic-chemistry.org

For the enol of this compound, a thermal or base-catalyzed oxy-Cope rearrangement could be envisioned. The reaction would proceed through a concerted, chair-like transition state. wikipedia.org The driving force for this rearrangement is the formation of a stable carbonyl group in the final product after tautomerization of the initially formed enol. organic-chemistry.org Such rearrangements have been observed in related divinylcyclopropane systems, which can isomerize to form vinylcyclopentenes or undergo further complex rearrangements. nih.govnih.gov

Catalytic Reaction Mechanisms in Diketone Synthesis and Transformation

Synthesis via Stetter Reaction:

1,4-Diketones are valuable synthetic intermediates that can be synthesized via the Stetter reaction. wikipedia.org This reaction involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile, typically an N-heterocyclic carbene (NHC) or a cyanide ion. wikipedia.orgorganic-chemistry.org The Stetter reaction is a prime example of "umpolung" (polarity reversal), where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile. mdpi.com

The catalytic cycle for an NHC-catalyzed Stetter reaction is as follows:

Catalyst Activation: The NHC catalyst is generated in situ by deprotonation of a thiazolium or triazolium salt precursor. organic-chemistry.orgmdpi.com

Breslow Intermediate Formation: The nucleophilic NHC adds to an aldehyde, forming a tetrahedral intermediate. A proton transfer then generates the key nucleophilic species known as the Breslow intermediate. mdpi.comrsc.org

Michael Addition: The Breslow intermediate undergoes a 1,4-conjugate addition to a Michael acceptor (e.g., an α,β-unsaturated ketone). wikipedia.orgrsc.org

Product Formation and Catalyst Regeneration: The resulting intermediate undergoes a proton shift and subsequent elimination of the NHC catalyst, yielding the 1,4-dicarbonyl product and regenerating the active catalyst. mdpi.com

The Stetter reaction is atom-economical and can be performed under mild conditions. researchgate.net It has been successfully employed in the synthesis of complex molecules and natural products. nih.gov

Table 2: Common Catalysts for the Stetter Reaction

| Catalyst Type | Example(s) | Key Features |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium salts, Triazolium salts | Versatile, tunable, enables asymmetric catalysis. researchgate.netnih.gov |

| Cyanide Ion | NaCN, KCN | The original catalyst, effective but toxic. organic-chemistry.org |

Transformation via Paal-Knorr Synthesis:

The transformation of 1,4-diketones into heterocycles like furans, pyrroles, and thiophenes is most famously achieved through the Paal-Knorr synthesis. wikipedia.org This reaction is typically acid-catalyzed. organic-chemistry.org When extended to pyridine synthesis, an ammonia source is included in the reaction mixture. rgmcet.edu.in

The mechanism for the acid-catalyzed transformation of a 1,4-diketone is generally understood to proceed as follows:

Enolization: The reaction is initiated by the acid-catalyzed enolization of one of the carbonyl groups. wikipedia.org

Cyclization: The enol oxygen (or nitrogen in the case of pyridine synthesis) acts as a nucleophile, attacking the other protonated carbonyl group to form a five- or six-membered cyclic hemiacetal (or hemiaminal). wikipedia.orgrgmcet.edu.in

Dehydration/Aromatization: A series of dehydration steps leads to the formation of the aromatic heterocyclic ring. wikipedia.org

Mechanistic studies by Amarnath and coworkers on the furan synthesis revealed that the reaction does not proceed through a simple, rapidly formed monoenol intermediate. Instead, the rate-determining step is the cyclization itself, with the ease of achieving the required conformation for ring closure being a critical factor. wikipedia.orgorganic-chemistry.org For pyridine synthesis from 1,4-diketones, the mechanism is analogous, involving the formation of a hemiaminal which then cyclizes in the rate-determining step. organic-chemistry.org A variety of catalysts, including Brønsted acids like sulfuric acid and solid acids like silica (B1680970) sulfuric acid, have been employed to promote this transformation efficiently. rgmcet.edu.in

Advanced Spectroscopic and Structural Characterization of Diphenylheptene Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3,7-Diphenylhept-6-ene-2,5-dione would provide crucial information regarding the number of different types of protons and their neighboring environments. The presence of two phenyl groups would be indicated by signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the α,β-unsaturated ketone system (the enone moiety) would give rise to characteristic signals for the vinylic protons, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. Protons adjacent to the carbonyl groups are expected to be deshielded and appear in the δ 2.0-3.0 ppm range. oregonstate.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of non-equivalent carbon atoms. The carbonyl carbons of the ketone and the enone would appear significantly downfield, typically in the range of δ 190-215 ppm. pressbooks.puboregonstate.edu The carbons of the phenyl groups and the C=C double bond of the enone system would resonate in the δ 120-160 ppm region. netlify.app The chemical shifts of the α and β carbons of the enone are particularly diagnostic; the β-carbon is typically found further downfield than the α-carbon due to resonance effects. netlify.appcdnsciencepub.comnih.gov The remaining aliphatic carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H | 7.0 - 8.0 |

| Vinylic-H (α to C=O) | 6.0 - 6.5 |

| Vinylic-H (β to C=O) | 6.8 - 7.5 |

| -CH₂- (adjacent to C=O) | 2.5 - 3.0 |

| -CH- (adjacent to phenyl and C=O) | 3.5 - 4.0 |

| -CH₃ (ketone) | 2.1 - 2.4 |

Note: These are predicted values and can vary based on the solvent and specific electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 205 - 215 |

| C=O (Enone) | 195 - 205 |

| Phenyl-C | 125 - 140 |

| Vinylic-C (α to C=O) | 120 - 130 |

| Vinylic-C (β to C=O) | 135 - 150 |

| Aliphatic -CH₂- | 40 - 50 |

| Aliphatic -CH- | 50 - 60 |

| Aliphatic -CH₃ | 25 - 35 |

Note: These are predicted values and can vary based on the solvent and specific electronic environment.

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to.

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity of quaternary carbons (like the carbonyl carbons) and for assembling the molecular fragments into the final structure. For instance, HMBC correlations from the protons on the carbons adjacent to the carbonyls to the carbonyl carbons themselves would confirm the placement of the dione (B5365651) functionality.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways for ketones and α,β-unsaturated systems. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond adjacent to a carbonyl group, is a common fragmentation for ketones and would lead to the formation of acylium ions. oregonstate.edulibretexts.org The McLafferty rearrangement is another potential fragmentation pathway for the saturated ketone portion of the molecule, provided there is a γ-hydrogen available. libretexts.org The fragmentation of the enone part might involve cleavage of the vinyl group or loss of the phenyl group.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups. The C=O stretching vibration of the saturated ketone is expected around 1715 cm⁻¹. oregonstate.eduorgchemboulder.com The C=O stretch of the α,β-unsaturated ketone would be at a slightly lower wavenumber, typically in the range of 1665-1685 cm⁻¹, due to conjugation. pressbooks.puborgchemboulder.comlibretexts.org The C=C stretching of the enone system would appear around 1600-1650 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O Stretch (Saturated Ketone) | ~1715 |

| C=O Stretch (Conjugated Ketone) | 1665 - 1685 |

| C=C Stretch (Alkene) | 1600 - 1650 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

X-ray Crystallography and Solid-State Structural Analysis

For this compound, X-ray analysis would confirm the stereochemistry of the double bond and reveal the conformation of the heptane (B126788) chain and the orientation of the phenyl groups. The crystal packing would also be elucidated, showing the intermolecular interactions that govern the solid-state structure. The study of β-diketones by X-ray crystallography has shown that the keto-enol tautomerism and the conformation of the dione moiety are key structural features. mdpi.comresearchgate.net

Theoretical and Computational Studies on Diphenylheptene Diones

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) has been a important tool in elucidating the structural and electronic properties of diarylheptanoids. Quantum chemical calculations, particularly at the B3LYP/6-31G* level of theory, have been employed to analyze the molecular geometry and electronic orbitals of various diarylheptanoid structures. These calculations are crucial for understanding the prerequisites for certain chemical reactions, such as intramolecular Diels-Alder reactions. nih.gov

Key findings from these DFT studies indicate that for a diarylheptanoid to be a suitable candidate for an intramolecular Diels-Alder reaction, specific structural features are required. These include an ortho-quinone or a hydroxyketone-bearing aromatic ring (acting as the dienophile) and a heptadiene chain with conjugated double bonds at specific positions (C-4/C-6) along with a saturated two-carbon segment. nih.gov

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulations for 3,7-Diphenylhept-6-ene-2,5-dione were not found, the broader context of diarylheptanoid research suggests the importance of molecular modeling in understanding their dynamic behavior. The conformational flexibility of the heptene (B3026448) chain is a key factor in determining whether the molecule can achieve the necessary geometry for reaction.

Computational studies on related systems, such as cycloheptenones, have utilized trajectory surface hopping (TSH) simulations to understand the dynamics of photochemical isomerizations. nih.gov Such methods could, in principle, be applied to diphenylheptene-diones to study their conformational landscapes and the transitions between different energetic minima.

Quantum Chemical Analyses of Reaction Pathways and Transition States

A significant focus of computational research on diarylheptanoids has been the analysis of reaction pathways, particularly the intramolecular Diels-Alder reaction that leads to the formation of phenylphenalenones. nih.gov Quantum chemical calculations are used to map the potential energy surface of the reaction, identifying transition states and intermediates.

The feasibility of the Diels-Alder reaction is assessed by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reaction is favored when the p-orbitals of the dienophile atoms (at C-5' and C-6' of one aromatic ring) have the largest impact in the HOMO, and the p-orbitals of the diene atoms (at C-4 and C-7 of the heptene chain) dominate the LUMO, or vice versa. nih.gov

Studies have shown that out of a range of diarylheptanoids, only a select few possess the correct electronic and structural properties to undergo this cyclization. nih.gov The energy difference between the HOMO and LUMO is a key descriptor, with smaller energy gaps generally indicating higher reactivity. For instance, certain diarylheptanoids with specific substitution patterns were found to have the smallest HOMO-LUMO energy differences, making them more likely to react. nih.gov

The following table summarizes the suitability of different diarylheptanoid structures for the Diels-Alder reaction based on quantum chemical calculations.

| Compound Group | Suitability for Diels-Alder Reaction | Key Structural Features |

| Group A | Unsuitable | Do not fulfill the necessary orbital interaction conditions. |

| Group B | Partially Suitable (e.g., 2b, 4b, 6b) | Fulfill the orbital interaction conditions. |

| Group C | Suitable (e.g., 1c-6c) | Possess the optimal electronic and structural features for cyclization. |

This table is based on the findings that specific orbital characteristics are necessary for the reaction to proceed. nih.gov

Derivatization and Structural Modification of the 3,7 Diphenylhept 6 Ene 2,5 Dione Core

Modification of the Phenyl Moieties

The phenyl rings of 3,7-diphenylhept-6-ene-2,5-dione are amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's properties. While direct derivatization of the parent compound is not extensively documented, the well-established chemistry of curcumin (B1669340) and its analogues provides a strong precedent for the types of modifications that can be achieved. nih.govglobalresearchonline.netnih.gov

Substitutions on the phenyl rings can significantly influence the electronic and steric characteristics of the entire molecule. For instance, the introduction of electron-donating groups (e.g., alkoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro groups) can alter the reactivity of the scaffold and its interaction with biological targets. nih.gov Synthetic strategies for these modifications typically involve the use of appropriately substituted benzaldehydes in the initial synthesis of the diarylheptanoid chain. globalresearchonline.net

Table 1: Examples of Substituted Benzaldehydes for the Synthesis of Curcumin Analogs

| Substituent on Benzaldehyde | Resulting Phenyl Moiety in Analog | Reference |

| 4-Hydroxy-3-methoxy | 4-Hydroxy-3-methoxyphenyl (Feruloyl) | globalresearchonline.net |

| 3,5-Dialkoxy | 3,5-Dialkoxyphenyl | nih.gov |

| Halogens (F, Cl, Br) | Halogenated phenyl | globalresearchonline.net |

| Amino, Amido | Amino or Amido-substituted phenyl | globalresearchonline.net |

These examples highlight the feasibility of creating a wide array of phenyl-substituted derivatives of this compound by selecting the appropriate starting materials.

Transformations at the Alkene Linkage

The carbon-carbon double bond in the heptene (B3026448) chain is a key site for chemical transformations, offering a route to a variety of saturated and functionalized derivatives. The α,β-unsaturated ketone motif present in this compound makes the alkene susceptible to nucleophilic attack through Michael addition reactions. beilstein-journals.orgnih.gov This allows for the introduction of a wide range of substituents at the β-position to the carbonyl group.

Another important transformation at the alkene linkage is epoxidation. The reaction of the α,β-unsaturated ketone with an oxidizing agent, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), can yield the corresponding epoxide. nih.govrsc.orgnih.govrsc.orgthieme-connect.de The resulting epoxide is a valuable intermediate that can be further functionalized.

Table 2: Potential Transformations at the Alkene Linkage

| Reaction Type | Reagents and Conditions | Product Type | Potential Outcome | Reference |

| Michael Addition | Nucleophile (e.g., thiols, amines, malonates) | β-Substituted dione (B5365651) | Introduction of various functional groups, potential for cyclization | beilstein-journals.orgnih.gov |

| Epoxidation | Hydrogen Peroxide, Base (e.g., NaOH) | Epoxide | Formation of a reactive three-membered ring for further chemistry | rsc.orgnih.gov |

| Catalytic Peroxidation | Chiral Catalyst, Hydroperoxide | Chiral Peroxide | Enantioselective introduction of a peroxide moiety | nih.gov |

These transformations underscore the versatility of the alkene linkage as a handle for introducing structural diversity into the this compound core.

Derivatization at the Diketone Functionalities (e.g., formation of enol derivatives, Mannich bases)

The 1,3-diketone system is a highly reactive functional group that can exist in equilibrium with its enol tautomer, providing multiple avenues for derivatization. The acidic protons of the methylene (B1212753) group between the two carbonyls are particularly reactive.

A significant derivatization is the Mannich reaction, which involves the aminoalkylation of the active methylene group. wikipedia.orgthermofisher.comnih.govyoutube.com This three-component reaction, typically involving an aldehyde (like formaldehyde) and a primary or secondary amine, results in the formation of a β-amino-carbonyl compound known as a Mannich base. The introduction of these aminoalkyl side chains can enhance the aqueous solubility and biological activity of the parent compound. nih.gov While the direct Mannich reaction on this compound is not explicitly detailed in the provided literature, numerous studies on curcumin and its analogues have successfully employed this strategy. rsc.org

The diketone moiety can also readily form enol derivatives. For example, reaction with silylating agents can yield silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis.

Synthesis of Hybrid Molecules Incorporating the Diphenylheptene-dione Unit (e.g., with heterocycles)

The diketone functionality serves as an excellent precursor for the construction of hybrid molecules where the this compound core is fused or linked to a heterocyclic ring system. This approach is a powerful strategy for creating novel chemical entities with potentially enhanced or entirely new biological activities.

One of the most common applications is the synthesis of pyrazole (B372694) derivatives through the condensation of the 1,3-diketone with hydrazine (B178648) or its substituted derivatives. organic-chemistry.orgnih.govmdpi.commdpi.comorganic-chemistry.org This reaction is typically high-yielding and can be performed under various conditions. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives. rsc.orgrasayanjournal.co.intandfonline.comacs.org The resulting pyrazole and isoxazole hybrids embed the diarylheptanoid structure within a new heterocyclic framework.

Furthermore, the diketone can be used to construct other heterocyclic systems, such as pyrimidines, by reacting with appropriate binucleophiles like urea (B33335) or thiourea. nih.govnih.govyoutube.com

Table 3: Synthesis of Heterocyclic Hybrids from 1,3-Diketones

| Heterocycle | Reagent | General Reaction | Reference |

| Pyrazole | Hydrazine Hydrate | Cyclocondensation | organic-chemistry.orgnih.govmdpi.com |

| Isoxazole | Hydroxylamine Hydrochloride | Cyclocondensation | rasayanjournal.co.intandfonline.comacs.org |

| Pyrimidine | Urea / Thiourea | Cyclocondensation | nih.govnih.gov |

The synthesis of such hybrid molecules represents a significant expansion of the chemical space accessible from the this compound scaffold, opening up new possibilities for drug discovery and materials science.

Applications in Advanced Organic Materials and Synthetic Chemistry

Utilization as Building Blocks in Complex Molecule Synthesis

The 1,4-dicarbonyl motif is a cornerstone in synthetic organic chemistry, serving as a precursor to a wide array of molecular architectures. acs.orgrsc.org Compounds like 3,7-Diphenylhept-6-ene-2,5-dione are valuable intermediates for constructing more elaborate structures, including those found in natural products and biologically active molecules. acs.org The presence of both ketone functionalities allows for a variety of transformations.

Furthermore, γ,δ-unsaturated ketones are recognized as versatile building blocks for synthesizing a range of carbocyclic and heterocyclic systems. acs.orgnih.gov The strategic placement of the double bond in this compound offers additional reaction sites for modifications, such as epoxidation, dihydroxylation, or metathesis reactions, thereby expanding its synthetic utility. The copper-catalyzed cascade addition of vinyl Grignard reagents to esters represents a modern approach to synthesizing such homoallylic ketones, highlighting their importance in accessing complex molecular frameworks. acs.orgnih.gov

Research on γ,δ-unsaturated ketones has demonstrated their role in the synthesis of various peptidomimetics and as precursors to donor-acceptor and star-shaped monomers for optical-electronic materials. acs.orgnih.gov This suggests that this compound could potentially be employed in the creation of novel materials with interesting photophysical properties.

Ligand Design and Coordination Chemistry (for diketones in general)

Diketones are a prominent class of ligands in coordination chemistry due to the ability of their carbonyl oxygen atoms to chelate metal ions. alfa-chemistry.com While β-diketones are more commonly studied for this purpose, 1,4-diketones can also form stable complexes with various metals. The flexible nature of the heptene (B3026448) backbone in this compound would allow the two ketone groups to orient themselves to coordinate with a metal center, potentially forming a seven-membered chelate ring.

The general classes of diketone ligands include α-diketones, β-diketones, and acetylacetonate (B107027) ligands, each with distinct coordination behaviors. alfa-chemistry.com The coordination of diketone ligands to metal ions is a key step in the formation of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, separation, and catalysis. alfa-chemistry.com The phenyl groups in this compound could also influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or material properties.

Role in Catalyst Development (for diketone derivatives)

Diketone derivatives and their metal complexes are instrumental in the development of catalysts for a wide range of organic transformations. alfa-chemistry.comicm.edu.pl Metal complexes of β-diketones, for instance, are employed as catalysts in reactions like olefin oxidation, epoxidation, and polymerization. icm.edu.pl The resulting catalysts often exhibit enhanced stability and selectivity. alfa-chemistry.com

The functional groups present in this compound could be modified to create tailored catalyst systems. For example, the terminal alkene could be functionalized to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture. The diketone moiety itself can be chelated to various transition metals, and the electronic properties of the resulting catalyst could be fine-tuned by the phenyl substituents.

Recent research has also explored the use of diketone-derived defects in materials like graphitic carbon nitride to boost photocatalytic activity, for instance, in the production of hydrogen peroxide. acs.org This highlights the expanding role of diketones in the design of advanced catalytic systems.

Precursors for Specialized Organic Structures and Functional Materials

One of the most significant applications of 1,4-diketones is in the synthesis of five-membered heterocyclic compounds through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comyoutube.com This reaction allows for the conversion of 1,4-diketones into furans, pyrroles, and thiophenes, which are core structures in many pharmaceuticals and functional materials. acs.orgrsc.orgwikipedia.org

The general transformations are as follows:

Furan (B31954) synthesis: Achieved by the acid-catalyzed dehydration of the 1,4-diketone. alfa-chemistry.comtandfonline.com

Pyrrole (B145914) synthesis: Involves the reaction of the 1,4-diketone with a primary amine or ammonia (B1221849). alfa-chemistry.comrgmcet.edu.in

Thiophene synthesis: Requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgquora.com

Given its structure, this compound would be an excellent precursor for the synthesis of highly substituted furans, pyrroles, and thiophenes with phenyl and styryl-like side chains. These resulting heterocycles could exhibit interesting electronic and photoluminescent properties, making them suitable for applications in organic electronics or as fluorescent probes.

The table below summarizes the expected products from the Paal-Knorr synthesis using this compound as the starting material.

Table 1: Potential Heterocyclic Products from this compound via Paal-Knorr Synthesis

| Reagent | Product Type | Potential Product Name |

|---|---|---|

| Acid (e.g., H₂SO₄) | Furan | 2-Methyl-5-(1-phenylprop-1-en-2-yl)-3-phenylfuran |

| Primary Amine (R-NH₂) | Pyrrole | 1-R-2-Methyl-5-(1-phenylprop-1-en-2-yl)-3-phenyl-1H-pyrrole |

Furthermore, diketones have been used to create functional polymers and luminescent materials. icm.edu.plnih.gov For example, β-diketone alcohols have been used to chelate with rare-earth metals like terbium(III) and europium(III) to create luminescent polymers. nih.gov The structural framework of this compound provides a platform for the development of novel functional materials with tailored properties.

Future Research Directions and Unexplored Avenues for Diphenylheptene Diones

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diarylheptanoids, including diphenylheptene-diones, has traditionally relied on methods like aldol (B89426) condensations. mdpi.com A common strategy for symmetric curcuminoids, for instance, involves the condensation of two equivalents of an aromatic aldehyde with a β-diketone like acetylacetone (B45752). mdpi.commdpi.com One classical approach is Pabon's method, which utilizes a boron trioxide/trialkyl borate (B1201080) system to protect the diketone and catalyze the condensation with aldehydes in the presence of a primary amine. mdpi.com However, these methods can sometimes result in low yields, particularly for asymmetric analogues. mdpi.com

Future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic routes. Key areas of exploration include:

"Click" and "Unclick" Chemistry: A high-yield synthesis for curcumin (B1669340) and its symmetric analogues has been developed using a "click" and "unclick" approach. This involves protecting the keto-enol functionality of acetylacetone with boron trifluoride, followed by condensation with an aldehyde, and subsequent cleavage of the BF2 group using hydrated metal oxides like alumina (B75360) or silica (B1680970). mdpi.comresearchgate.net This method avoids harsh conditions and complex purification steps, offering a more sustainable alternative. mdpi.comresearchgate.net

Blue-Light-Mediated Reactions: Recent breakthroughs have demonstrated the use of blue-light-mediated, triple-Minisci-type alkylation for the rapid synthesis of complex dimeric diarylheptanoids. acs.orgnih.gov This photoredox catalysis approach allows for the construction of highly functionalized pyridine-containing diarylheptanoids from simple precursors in a one-pot reaction, showcasing the power of modern synthetic methods to access novel structures. acs.orgnih.gov

Sustainable Extraction and Solvents: For naturally derived diarylheptanoids, research is moving towards greener extraction methods. The use of natural essential oils, such as that from Cinnamomum cassia, has been shown to significantly increase the solubility and extraction efficiency of curcuminoids from Curcuma longa, providing a sustainable alternative to conventional organic solvents. rsc.org

Catalytic Carbonylation Reactions: Carbonylation reactions are an atom-efficient way to synthesize α,β-unsaturated carbonyl compounds, which are the core structures of diphenylheptene-diones. rsc.org Exploring these catalytic methods could provide direct and efficient pathways to these target molecules from readily available starting materials. rsc.org

| Synthetic Method | Key Features | Representative Yields | Reference |

| Pabon's Method (Improved) | Use of molecular sieves to improve yields of asymmetric curcuminoids. | 41-76% | mdpi.com |

| "Click" and "Unclick" | BF2 protection of diketone, followed by condensation and mild deprotection. | Curcumin: 85% | researchgate.net |

| Blue-Light-Mediated Alkylation | Photoredox catalysis for rapid assembly of complex diarylheptanoids. | 19% for Alpinidinoid C | nih.gov |

| Sustainable Extraction | Use of essential oils (e.g., cinnamon) as green solvents. | Up to 30-fold increase in solubility | rsc.org |

In-depth Mechanistic Understanding of Complex Transformations

The reactivity of diphenylheptene-diones is largely governed by the α,β-unsaturated ketone moiety. These conjugated systems can undergo nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). pressbooks.pub The reaction pathway is dependent on the nature of the nucleophile. pressbooks.pub

Future research should aim to unravel the intricate mechanisms of transformations involving these structures.

Selective Hydrogenation: The selective hydrogenation of the C=C bond versus the C=O bond in α,β-unsaturated ketones is a significant challenge, as C=C bond reduction is often thermodynamically and kinetically favored. acs.org Density functional theory (DFT) calculations have been used to explore reactivity trends, showing that for metals like platinum and ruthenium, higher activation barriers exist for hydrogenating the C=O bond. acs.org Further studies are needed to design catalysts that can reverse this selectivity to produce valuable unsaturated alcohols. acs.orgacs.org

Conjugate Addition Mechanisms: Michael addition, the 1,4-addition of an enolate to an α,β-unsaturated carbonyl, is a key C-C bond-forming reaction. pressbooks.pub While the general mechanism is understood, detailed mechanistic studies of these additions to complex diphenylheptene-diones, especially using asymmetric organocatalysis, are required. mdpi.com Understanding the transition states and the role of catalysts can lead to the development of highly stereoselective reactions. mdpi.com

Domino and Cascade Reactions: The synthesis of cyclic diarylheptanoids has been achieved through domino sequences involving intramolecular borylation and Suzuki reactions. uni-regensburg.de Investigating the mechanisms of these complex, multi-step transformations in a single pot can lead to highly efficient syntheses of complex molecular architectures.

Exploration of New Derivatization Strategies and Analogue Design

The structural versatility of the diphenylheptene-dione scaffold makes it an excellent template for creating libraries of new compounds with tailored properties. Derivatization efforts can modulate electronic, steric, and physicochemical properties, which in turn can influence biological activity or material characteristics.

Asymmetric Analogues: While symmetric diarylheptanoids like curcumin are well-studied, their asymmetric counterparts are less explored due to synthetic challenges. mdpi.comresearchgate.net Developing robust methods for synthesizing asymmetric diphenylheptene-diones is crucial, as unsymmetrical substitution can lead to enhanced or novel biological activities. researchgate.net